molecular formula C6H13NO3S B12326898 N-methyltetrahydro-2H-pyran-4-sulfonamide

N-methyltetrahydro-2H-pyran-4-sulfonamide

Cat. No.: B12326898
M. Wt: 179.24 g/mol
InChI Key: SWMXVOZRCJZGBW-UHFFFAOYSA-N
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Description

N-methyltetrahydro-2H-pyran-4-sulfonamide is a chemical compound with the molecular formula C6H13NO3S and a molecular weight of 179.24 g/mol It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyltetrahydro-2H-pyran-4-sulfonamide typically involves the reaction of tetrahydropyran-4-sulfonyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Tetrahydropyran-4-sulfonyl chloride+MethylamineThis compound\text{Tetrahydropyran-4-sulfonyl chloride} + \text{Methylamine} \rightarrow \text{this compound} Tetrahydropyran-4-sulfonyl chloride+Methylamine→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-methyltetrahydro-2H-pyran-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfonic acids, while reduction with lithium aluminum hydride may produce amines.

Scientific Research Applications

N-methyltetrahydro-2H-pyran-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-methyltetrahydro-2H-pyran-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran-4-sulfonamide: Similar structure but lacks the methyl group.

    N-methylsulfonamide: Contains the sulfonamide group but lacks the tetrahydropyran ring.

    Methanesulfonamide: A simpler sulfonamide derivative with a different structure.

Uniqueness

N-methyltetrahydro-2H-pyran-4-sulfonamide is unique due to the presence of both the tetrahydropyran ring and the sulfonamide group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

N-methyloxane-4-sulfonamide

InChI

InChI=1S/C6H13NO3S/c1-7-11(8,9)6-2-4-10-5-3-6/h6-7H,2-5H2,1H3

InChI Key

SWMXVOZRCJZGBW-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1CCOCC1

Origin of Product

United States

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